molecular formula C13H15N5S B5319404 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole

5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole

Cat. No. B5319404
M. Wt: 273.36 g/mol
InChI Key: KASGPRDMOJFMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole is a heterocyclic compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole is not fully understood. However, it has been proposed that this compound may act by binding to specific receptors or enzymes in cells, leading to changes in cellular signaling pathways. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the proliferation of tumor cells. It has also been found to modulate calcium channels and protein kinase C activity. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for detecting metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole in lab experiments include its potential as a fluorescent probe, its antibacterial, antifungal, and antitumor activities, and its ability to modulate cellular signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole. These include further investigations into its mechanism of action, its potential as a therapeutic agent for bacterial, fungal, and tumor infections, and its role in regulating calcium channels and protein kinase C activity. Additionally, this compound could be further studied as a fluorescent probe for detecting metal ions and as a potential lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole has been achieved using different methods. One such method involves the reaction of 2-(4-methyl-1,3-thiazol-5-yl)ethylamine with 2,4-diaminopyrimidine in the presence of acetic acid. Another method involves the reaction of 2-(4-methyl-1,3-thiazol-5-yl)ethylamine with 2-formyl-1H-imidazole-4,5-dicarboxylic acid in the presence of phosphorus oxychloride. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

The compound 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole has potential applications in scientific research. It has been studied for its antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential to inhibit protein kinase C and for its role in the regulation of calcium channels. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-methyl-5-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5S/c1-9-11(19-8-17-9)3-5-18-6-4-14-13(18)12-10(2)15-7-16-12/h4,6-8H,3,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASGPRDMOJFMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCC3=C(N=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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